

Physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Fluoro-4-nitrophenyl)piperazine

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An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(2-Fluoro-4-nitrophenyl)piperazine**, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, offering detailed experimental protocols and structured data for easy reference.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-(2-Fluoro-4-nitrophenyl)piperazine** is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ FN ₃ O ₂	[1][2][3]
Molar Mass	225.22 g/mol	[1][2]
Melting Point	70-72 °C	[1]
Boiling Point (Predicted)	392.7 ± 42.0 °C	[1]
Density (Predicted)	1.295 ± 0.06 g/cm ³	[1]
Appearance	Light yellow to yellow solid	[4]
Purity	≥97%	[4][5]
Storage Conditions	2-8°C, stored under nitrogen	[4]

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of **1-(2-Fluoro-4-nitrophenyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **1-(2-Fluoro-4-nitrophenyl)piperazine** are not readily available in the public domain, typical experimental parameters for similar piperazine derivatives are provided below.

¹H NMR Spectroscopy:

- Solvent: DMSO-d₆ or CDCl₃
- Spectrometer Frequency: 400 MHz or higher
- Internal Standard: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy:

- Solvent: DMSO-d₆ or CDCl₃

- Spectrometer Frequency: 100 MHz or higher
- Internal Standard: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

- Sample Preparation: KBr pellet method.
- Range: Typically 4000-400 cm^{-1} .

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accurate characterization.

Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

This protocol is adapted from established synthetic procedures for similar compounds.

Materials:

- 1-Fluoro-2,4-dinitrobenzene
- Piperazine
- Acetonitrile (ACN)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus
- Rotary evaporator

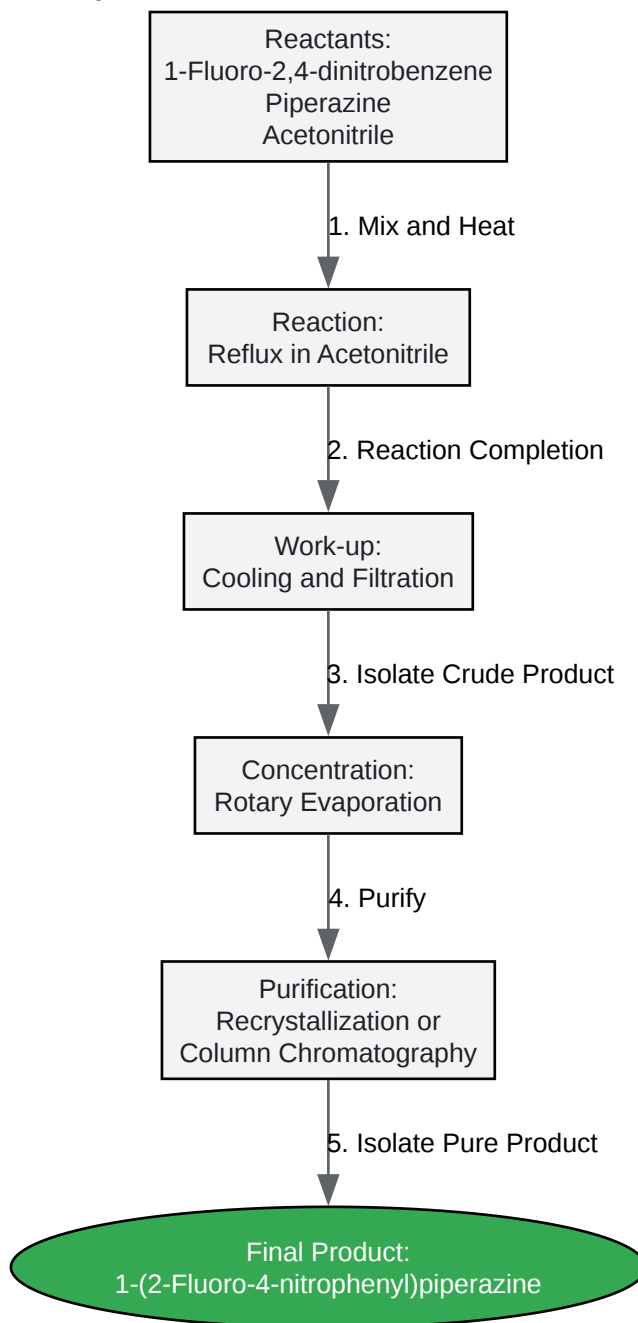
Procedure:

- In a round-bottom flask, dissolve 1-fluoro-2,4-dinitrobenzene in acetonitrile.
- Add an excess of piperazine to the solution.
- Reflux the mixture with stirring for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **1-(2-Fluoro-4-nitrophenyl)piperazine** as a solid.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **1-(2-Fluoro-4-nitrophenyl)piperazine**.

Synthesis and Purification Workflow



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Synthesis and Purification Workflow

Biological Activity

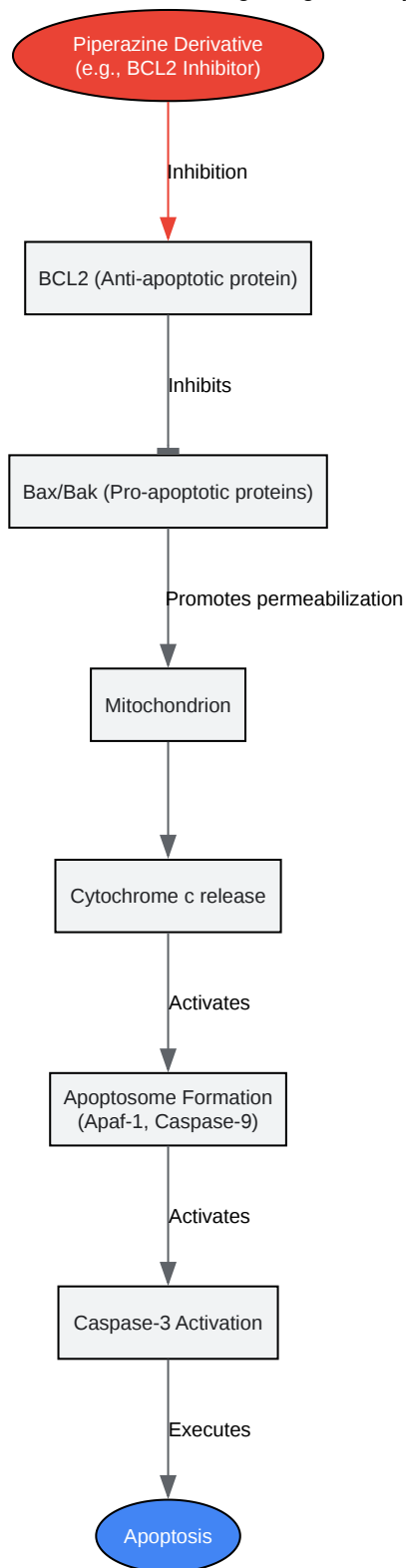
Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[6]

[7][8] Specifically, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[9] While the specific biological targets and signaling pathways for **1-(2-Fluoro-4-nitrophenyl)piperazine** are not extensively documented, its structural similarity to other biologically active piperazines suggests potential for further investigation in drug discovery programs. For instance, some piperazine derivatives have shown potential as BCL2 inhibitors, inducing apoptosis in cancer cells.[6]

Potential Anticancer Signaling Pathway Involvement

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer piperazine derivatives, leading to apoptosis.

Potential Anticancer Signaling Pathway

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Potential Anticancer Signaling Pathway

Safety and Handling

1-(2-Fluoro-4-nitrophenyl)piperazine is irritating to the eyes, respiratory system, and skin.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[1] Work should be conducted in a well-ventilated fume hood.

This technical guide serves as a foundational resource for professionals working with **1-(2-Fluoro-4-nitrophenyl)piperazine**. For further detailed information, consulting the cited references is recommended.

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